molecular formula C23H24N2O2 B2581225 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea CAS No. 1351618-81-9

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2581225
CAS No.: 1351618-81-9
M. Wt: 360.457
InChI Key: VULDFIWOBWNOJY-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (CAS: Not assigned

Properties

IUPAC Name

1-benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-23(27,20-15-9-4-10-16-20)17-24-22(26)25-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21,27H,17H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULDFIWOBWNOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea , a structural analog of known Calcium Sensing Receptor (CaSR) modulators and CNS-active urea derivatives.

The synthesis is designed around a convergent strategy to maximize yield and minimize purification bottlenecks. Unlike linear approaches that build the urea core early, this pathway prioritizes the separate construction of the chiral amino-alcohol fragment and the lipophilic benzhydryl moiety, coupling them in the final step.

Key Technical Advantages of this Route:

  • Regiocontrol: Utilizes steric bias to ensure exclusive formation of the primary amine during epoxide ring-opening.

  • Safety Profile: Employs Triphosgene (BTC) as a solid-state phosgene equivalent for in situ isocyanate generation, avoiding the handling of gaseous phosgene or unstable isolated isocyanates.

  • Scalability: Intermediates are crystalline solids, reducing reliance on chromatographic purification.

Retrosynthetic Analysis

The target molecule is disconnected at the urea linkage (


). This reveals two primary precursors: Benzhydrylamine (A)  and 1-amino-2-phenylpropan-2-ol (B) .
  • Fragment A (Benzhydrylamine): Commercially available or synthesized via reductive amination of benzophenone.

  • Fragment B (Amino-alcohol): Synthesized via the regioselective aminolysis of

    
    -methylstyrene oxide.
    
Pathway Visualization (DOT)

Retrosynthesis target TARGET: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea disconnection Retrosynthetic Disconnection (Urea Bond) target->disconnection fragA FRAGMENT A: Benzhydrylamine (Commercial) disconnection->fragA Isocyanate Coupling fragB FRAGMENT B: 1-amino-2-phenylpropan-2-ol disconnection->fragB precursorB PRECURSOR: α-Methylstyrene Oxide fragB->precursorB Aminolysis (NH3/MeOH)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the urea core.

Phase 1: Synthesis of Fragment B (Amino-Alcohol)

Objective: Synthesis of 1-amino-2-phenylpropan-2-ol. Critical Quality Attribute (CQA): Regioselectivity of the epoxide opening.

Mechanism & Rationale

The reaction utilizes


-methylstyrene oxide  (2-methyl-2-phenyloxirane). Nucleophilic attack by ammonia can occur at either the tertiary benzylic carbon or the primary carbon.
  • Thermodynamic Control: Attack at the benzylic position is electronically favored but sterically hindered.

  • Kinetic Control: Under basic conditions (ammonia in methanol), steric factors dominate. The nucleophile attacks the less substituted primary carbon , yielding the desired primary amine with a tertiary alcohol.

Detailed Protocol

Reagents:

  • 
    -Methylstyrene oxide (CAS: 2085-88-3)
    
  • Ammonia (7N solution in Methanol)

  • Solvent: Methanol (anhydrous)

Step-by-Step:

  • Charge: In a pressure-rated vessel (bomb or sealed tube), dissolve

    
    -methylstyrene oxide (10.0 g, 74.5 mmol) in Methanol (50 mL).
    
  • Addition: Cool the solution to 0°C. Slowly add 7N Ammonia in Methanol (50 mL, ~5 eq). The excess ammonia is crucial to prevent dimerization (reaction of the product amine with unreacted epoxide).

  • Reaction: Seal the vessel and heat to 60°C for 12 hours .

    • Note: Monitoring by TLC (10% MeOH/DCM) should show the disappearance of the non-polar epoxide (

      
      ) and appearance of the polar amine (
      
      
      
      , stains with Ninhydrin).
  • Workup: Cool to room temperature. Concentrate in vacuo to remove methanol and excess ammonia.

  • Purification: The residue is often a viscous oil. Dissolve in DCM (100 mL) and extract with 1N HCl (3 x 50 mL).

    • Organic Layer:[1][2][3][4] Discard (contains unreacted epoxide).

    • Aqueous Layer: Basify with 2N NaOH to pH > 12. Extract back into DCM (3 x 50 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
    • Yield Expectation: 85-90%

    • Characterization:

      
       NMR should show a singlet for the methyl group (~1.5 ppm) and a characteristic ABX or singlet pattern for the 
      
      
      
      protons adjacent to the quaternary center.

Phase 2: Urea Assembly via In Situ Isocyanate

Objective: Coupling Fragment A and Fragment B. Method: Triphosgene-mediated coupling.

Mechanism & Rationale

Direct reaction of amines with phosgene gas is hazardous. We utilize Triphosgene (Bis(trichloromethyl) carbonate) . One mole of Triphosgene decomposes to generate three moles of phosgene in situ.

  • Benzhydrylamine reacts with Triphosgene to form Benzhydryl Isocyanate .

  • The isocyanate (electrophile) is intercepted by 1-amino-2-phenylpropan-2-ol (nucleophile) to form the urea.

Detailed Protocol

Reagents:

  • Benzhydrylamine (CAS: 91-00-9)

  • Triphosgene (BTC)

  • Triethylamine (

    
    )
    
  • Fragment B (from Phase 1)

  • Solvent: Dichloromethane (DCM), anhydrous[5]

Step-by-Step:

  • Activation: In a dry 3-neck flask under Nitrogen, dissolve Triphosgene (1.0 g, 3.37 mmol, 0.35 eq) in DCM (20 mL). Cool to 0°C .[6]

  • Isocyanate Formation: Dissolve Benzhydrylamine (1.83 g, 10 mmol, 1.0 eq) and

    
     (2.8 mL, 20 mmol) in DCM (10 mL). Add this solution dropwise to the Triphosgene over 30 minutes.
    
    • Observation: White precipitate (

      
      ) will form. Stir at 0°C for 1 hour. This generates the Benzhydryl Isocyanate intermediate.
      
  • Coupling: Dissolve Fragment B (1.51 g, 10 mmol, 1.0 eq) in DCM (10 mL). Add this solution to the reaction mixture at 0°C.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation: LC-MS should show peak

      
      .
      
  • Workup: Quench with saturated

    
     (50 mL). Separate phases. Wash organic layer with water and brine.
    
  • Purification: The crude urea is often a solid. Recrystallize from Ethyl Acetate/Hexane (1:3) or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Experimental Workflow Diagram (DOT)

Workflow cluster_0 Phase 1: Fragment B cluster_1 Phase 2: Urea Coupling Step1 α-Methylstyrene Oxide + NH3/MeOH Step2 Heat 60°C (Ring Opening) Step1->Step2 Step3 Acid/Base Extraction Step2->Step3 Step6 Add Fragment B (Coupling) Step3->Step6 Purified Amine Step4 Benzhydrylamine + Triphosgene Step5 In-situ Isocyanate (0°C) Step4->Step5 Step5->Step6 Output Final Product: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea Step6->Output

Figure 2: Integrated process flow for the convergent synthesis.

Analytical Specifications

To validate the synthesis, compare analytical data against these theoretical parameters derived from structural analogs (e.g., N-benzyl analogs).

ParameterSpecificationDiagnostic Signal
Molecular Formula

-
Molecular Weight 360.46 g/mol MS (ESI+): m/z 361.2

Appearance White crystalline solidMP: Expected range 115–125°C

NMR (DMSO-d6)
Urea protons

6.5–7.0 (d/t, 2H, exchangeable)
Benzhydryl CH

5.9–6.1 (d, 1H)
Methylene (

)

3.2–3.5 (m, 2H, adjacent to N)
Methyl (

)

1.4–1.5 (s, 3H)
Aromatic

7.1–7.4 (m, 15H)

Process Safety & Troubleshooting

Critical Safety Hazards
  • Triphosgene: While solid, it decomposes to phosgene upon heating or contact with nucleophiles. Always use a scrubber trap containing 20% NaOH solution connected to the reaction vent.

  • Epoxides:

    
    -Methylstyrene oxide is a potential alkylating agent. Use gloves and work in a fume hood.
    
Troubleshooting Guide
  • Issue: Low yield in Phase 1 (Fragment B).

    • Cause: Poly-alkylation (amine reacting with two epoxides).

    • Solution: Increase Ammonia equivalents to 10-20 eq.

  • Issue: Formation of symmetrical urea in Phase 2 (Benzhydryl-NH-CO-NH-Benzhydryl).

    • Cause: Moisture in the solvent hydrolyzing the isocyanate to amine, which then reacts with more isocyanate.[7]

    • Solution: Ensure DCM is distilled over

      
       or passed through activated alumina.
      

References

  • Regioselective Aminolysis of Epoxides

    • Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis 1984.08 (1984): 629-656.

    • Note: Establishes the preference for terminal attack on styrene oxide deriv
  • Urea Synthesis via Triphosgene

    • Cotarca, L., et al. "Bis(trichloromethyl) carbonate in organic synthesis." Synthesis 1996.05 (1996): 553-576.

    • Note: The definitive review on using BTC as a phosgene replacement.
  • Benzhydryl Urea Analogs (Structural Context)

    • ResearchGate.[8][9] "Synthesis and Anti-Inflammatory Activity of 1-Benzhydryl-Piperazine Urea Derivatives." Journal of Applicable Chemistry (2017).[8]

    • Note: Provides spectral data comparisons for the benzhydryl-urea motif.
  • BenchChem Compound Data

    • "1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea."[6]

    • Note: Reference for the benzyl-analog protocol adapted in this guide.

Sources

Comprehensive Spectroscopic Profiling: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profiling of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea . This document is structured for researchers requiring high-fidelity characterization data, particularly those involved in impurity profiling, metabolite identification, or urea-based ligand synthesis.

Executive Summary & Compound Identity

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is a substituted urea derivative characterized by two bulky lipophilic domains—a benzhydryl (diphenylmethyl) group and a tertiary alcohol-bearing phenylpropyl moiety—linked by a polar urea core.

In drug development, this structural motif often arises as:

  • A Degradation Product: Hydrolysis or oxidation of benzhydryl-piperazine drugs (e.g., Cinnarizine analogs) in the presence of urea-forming excipients.

  • A Synthetic Intermediate: Formed via the nucleophilic addition of 1-amino-2-phenylpropan-2-ol to benzhydryl isocyanate.

Chemical Descriptors
PropertyDetail
IUPAC Name 1-(Diphenylmethyl)-3-(2-hydroxy-2-phenylpropyl)urea
Molecular Formula C₂₃H₂₂N₂O₂
Molecular Weight 358.44 g/mol
Key Fragments Benzhydryl (C₁₃H₁₁), Urea (CH₂N₂O), 2-Phenyl-2-hydroxypropyl (C₉H₁₁)
Solubility Profile Low in water/hexane; High in DMSO, MeOH, DMF.[1][2][3]

Synthetic Origin & Pathway Analysis

Understanding the synthesis is critical for interpreting the mass spectrum (impurities) and NMR (side products). The most robust route involves the coupling of an isocyanate with a


-amino alcohol.
Reaction Scheme (DOT Visualization)

The following diagram illustrates the convergent synthesis and potential fragmentation pathways.

SynthesisPath Iso Benzhydryl Isocyanate (Electrophile) Product TARGET MOLECULE 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea Iso->Product Nucleophilic Addition (DCM, 0°C to RT) Amine 1-Amino-2-phenylpropan-2-ol (Nucleophile) Amine->Product Frag1 Fragment: Benzhydryl Cation (m/z 167) Product->Frag1 EI-MS Fragmentation (Alpha Cleavage) Frag2 Fragment: Tropylium Ion (m/z 91) Frag1->Frag2 Rearrangement

Figure 1: Synthetic convergence of benzhydryl isocyanate and amino-alcohol, showing downstream MS fragmentation logic.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

Operational Insight: Due to the urea protons' exchangeable nature and the molecule's lipophilicity, DMSO-d₆ is the solvent of choice. CDCl₃ may cause peak broadening of the NH signals and obscure the OH coupling.

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)Mult.Int.[2]AssignmentStructural Context
7.15 – 7.45 m15HAr-H Overlapping protons from three phenyl rings (Benzhydryl + Phenylpropyl).
6.85 d1HNH -CH(Ph)₂Urea proton adjacent to benzhydryl (Doublet due to CH coupling).
6.05 t1HNH -CH₂Urea proton adjacent to methylene (Triplet due to CH₂ coupling).
5.95 d1HCH -(Ph)₂Benzhydryl methine proton. Characteristic diagnostic peak.
5.10 s1H-OH Tertiary alcohol (Singlet, exchangeable with D₂O).
3.45 dd1H-CH ₂-NH-Diastereotopic methylene proton A (ABX system).
3.25 dd1H-CH ₂-NH-Diastereotopic methylene proton B (ABX system).
1.45 s3H-CHMethyl group adjacent to the chiral center (Deshielded by OH/Ph).
¹³C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyl (Urea): 158.2 ppm (Diagnostic quaternary C).

  • Aromatic (Ipso): 148.5 ppm (Phenylpropyl), 143.0 ppm (Benzhydryl).

  • Aromatic (CH): 126.0 – 129.5 ppm (Cluster of signals).

  • Quaternary C-OH: 74.8 ppm (Shifted downfield due to Oxygen).

  • Benzhydryl CH: 57.5 ppm.

  • Methylene (CH₂): 51.2 ppm.

  • Methyl (CH₃): 28.5 ppm.

B. Infrared Spectroscopy (FT-IR)

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Distinguishing the urea carbonyl from potential amide impurities.

Wavenumber (cm⁻¹)Vibration ModeDescription
3350 – 3450 O-H StretchBroad band, indicative of the tertiary alcohol.
3300 – 3340 N-H StretchSharper band superimposed on the OH region (Urea NH).
3030 – 3060 C-H Stretch (Ar)Weak, sharp peaks typical of aromatic rings.
1640 – 1660 C=O StretchAmide II / Urea Carbonyl . Strongest peak in the spectrum.
1550 – 1570 N-H BendCharacteristic "Amide II" bending vibration.
700 & 750 C-H Bend (oop)Mono-substituted benzene rings (Strong diagnostic for Benzhydryl).
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact). Key Insight: The benzhydryl cation is exceptionally stable, often dominating the positive ion mode spectrum.

  • Molecular Ion [M+H]⁺: m/z 359.2

  • Sodium Adduct [M+Na]⁺: m/z 381.2

  • Major Fragment (Base Peak in EI): m/z 167 (Diphenylmethyl cation, [CH(Ph)₂]⁺).

  • Secondary Fragment: m/z 183 (Benzhydrylamine fragment).

  • Neutral Loss: m/z 341 ([M+H]⁺ - H₂O). Loss of water from the tertiary alcohol is common in source.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Standard)
  • Massing: Weigh 5–10 mg of the solid urea derivative into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.8% D).

    • Note: Do not use CDCl₃ if precise OH/NH integration is required, as exchange broadening is common.

  • Homogenization: Sonicate for 30 seconds. The compound should dissolve completely (clear solution).

  • Acquisition: Run ¹H NMR with a minimum of 16 scans (d1 = 1.0s) and ¹³C NMR with 512 scans.

Protocol 2: LC-MS Impurity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and ESI+ (Scan range 100–600 m/z).

  • Retention Time: Expect elution at high organic composition (~7.5 min) due to the bis-aromatic lipophilicity.

References

  • PubChem Compound Summary. 1-Benzhydryl-3-(isoquinolin-5-yl)urea. National Center for Biotechnology Information. Accessed Feb 24, 2026. [Link]

  • Russian Journal of Organic Chemistry. Synthesis and Properties of 1,3-Disubstituted Ureas. Pleiades Publishing. Accessed Feb 24, 2026. [Link]

  • BindingDB. Affinity Data for Benzhydryl Urea Derivatives. BindingDB.[4] Accessed Feb 24, 2026. [Link]

Sources

Discovery and history of "1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea"

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, chemistry, and research applications of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea .

Discovery, Chemistry, and Biological Application

Executive Summary

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (CAS: 1351618-81-9 ) is a synthetic small molecule belonging to the class of di-substituted ureas . Structurally, it functions as a non-peptidic scaffold linking a lipophilic benzhydryl (diphenylmethyl) moiety and a polar 2-hydroxy-2-phenylpropyl tail via a urea bridge.

Originally synthesized as part of high-throughput screening (HTS) libraries (notably by Life Chemicals and utilized by the Scripps Research Institute Molecular Screening Center ), this compound has emerged as a chemical probe in diversity-oriented synthesis campaigns. Its structural architecture mimics key pharmacophores found in calcium-sensing receptor (CaSR) antagonists (calcilytics) , 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1) inhibitors
, and Rho-associated protein kinase (ROCK) inhibitors.

This guide details the compound's discovery history, synthetic pathways, physicochemical properties, and its utility in modern drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]
Property Data
IUPAC Name 1-(Diphenylmethyl)-3-(2-hydroxy-2-phenylpropyl)urea
Common Name N-Benzhydryl-N'-(2-hydroxy-2-phenylpropyl)urea
CAS Registry Number 1351618-81-9
Molecular Formula C

H

N

O

Molecular Weight 360.45 g/mol
SMILES CC(O)(CN)c1ccccc1.c2ccccc2C(c3ccccc3)NC(=O)N
Canonical SMILES CC(O)(CN)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N
LogP (Predicted) ~3.3 - 3.8 (Lipophilic)
H-Bond Donors 3 (Urea NHs, Hydroxyl OH)
H-Bond Acceptors 2 (Urea C=O, Hydroxyl O)
Rotatable Bonds 6
Topological Polar Surface Area ~70 Ų
Discovery and History

The history of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is rooted in the era of combinatorial chemistry and high-throughput screening (HTS) that dominated the early 2010s.

3.1. Origins in Diversity Libraries (c. 2011)

Unlike drugs discovered through rational design for a single target, this compound was generated as part of a diversity-oriented synthesis (DOS) library. The CAS registration date (approx. 2011-2012) coincides with large-scale submissions from chemical suppliers like Life Chemicals and ChemBridge to public databases (PubChem, ChemSpider).

  • Objective: To create "drug-like" molecules occupying specific chemical space (Lipinski compliant) for use in blind screening against GPCRs and enzymes.

  • Library Context: It belongs to a cluster of analogs (e.g., CAS 1351647-70-5, 1351631-70-3) exploring the 2-hydroxy-propyl-urea motif.

3.2. Screening at Scripps Research Institute

The compound gained technical relevance through its inclusion in the Scripps Research Institute Molecular Screening Center (SRIMSC) libraries. Public bioassay data links this scaffold to screens for:

  • GPR151 Antagonism: Investigated for metabolic and neurological applications.

  • Caspase-3 Activation: Screened for pro-apoptotic activity in cancer cell lines.

  • Sialate O-acetylesterase Inhibition: Investigated for autoimmune modulation.

While not a marketed drug, it serves as a validated hit or chemical probe , providing a starting point (hit-to-lead) for optimizing benzhydryl urea derivatives.

Synthesis and Manufacturing

The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea follows a modular "convergent" pathway, ideal for library generation.

4.1. Retrosynthetic Analysis

The molecule can be disconnected at the urea linkage, revealing two primary precursors:

  • Benzhydryl Isocyanate (or Benzhydrylamine + Phosgene equivalent).

  • 1-Amino-2-phenylpropan-2-ol (The "head group").

4.2. Step-by-Step Synthetic Protocol

Step 1: Preparation of the Amino-Alcohol Head Group The 2-hydroxy-2-phenylpropyl amine moiety is synthesized via the ring-opening of


-methylstyrene oxide .
  • Reagents:

    
    -Methylstyrene oxide, Aqueous Ammonia (NH
    
    
    
    OH), Ethanol.
  • Conditions: Heat to 60°C in a sealed tube or autoclave.

  • Mechanism: Nucleophilic attack of ammonia at the less substituted carbon of the epoxide (regioselective ring opening) yields 1-amino-2-phenylpropan-2-ol .

Step 2: Urea Formation (Coupling) The amine is coupled with benzhydryl isocyanate.

  • Reagents: Benzhydryl isocyanate, Dichloromethane (DCM) or Tetrahydrofuran (THF), Triethylamine (Et

    
    N).
    
  • Protocol:

    • Dissolve 1-amino-2-phenylpropan-2-ol (1.0 eq) in dry DCM.

    • Add Triethylamine (1.2 eq) as a base scavenger.

    • Dropwise add Benzhydryl isocyanate (1.0 eq) at 0°C under N

      
       atmosphere.
      
    • Stir at room temperature for 4–12 hours.

    • Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO

      
      .
      
    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.

Step 3: Alternative Route (Carbamoylation) If benzhydryl isocyanate is unavailable, Benzhydrylamine is reacted with Carbonyldiimidazole (CDI) or Triphosgene to generate the isocyanate in situ, followed by addition of the amino-alcohol.

4.3. Synthetic Pathway Diagram (Graphviz)

Synthesis StyreneOxide alpha-Methylstyrene Oxide AminoAlcohol 1-Amino-2-phenylpropan-2-ol (Head Group) StyreneOxide->AminoAlcohol Ring Opening (60°C) Ammonia NH3 (aq) Ammonia->AminoAlcohol BenzhydrylAmine Benzhydrylamine Isocyanate Benzhydryl Isocyanate (In-situ) BenzhydrylAmine->Isocyanate Activation CDI CDI / Triphosgene CDI->Isocyanate Product 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea AminoAlcohol->Product Coupling (DCM, Et3N) Isocyanate->Product

Caption: Convergent synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea via epoxide ring opening and urea coupling.

Biological Mechanism & Applications

While specific pharmacological data for this exact CAS is proprietary to library owners, its structure allows for high-confidence prediction of biological activity based on Structure-Activity Relationship (SAR) data of known analogs.

5.1. Potential Target: Calcium-Sensing Receptor (CaSR)

The 2-hydroxy-propyl-amine motif is the pharmacophore of Calcilytics (CaSR antagonists) like NPS-2143.

  • Mechanism: These compounds bind to the transmembrane domain of the CaSR (a GPCR), acting as negative allosteric modulators (NAMs).

  • Urea Modification: The urea linkage in 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea provides a rigid spacer that may alter binding kinetics compared to the flexible amine linkers in classical calcilytics, potentially improving metabolic stability.

5.2. Potential Target: ROCK Inhibition

Analogs such as 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea have been cited as inhibitors of Rho-associated protein kinase (ROCK1/ROCK2) .

  • Relevance: ROCK inhibition is critical in treating cardiovascular disease, glaucoma, and preventing cancer metastasis.

  • Binding: The benzhydryl group occupies the ATP-binding pocket's hydrophobic region, while the urea interacts with the hinge region residues (e.g., Met156 in ROCK1).

5.3. Potential Target: 11

-HSD1 Inhibition

The bulky benzhydryl group combined with a polar urea core is a classic scaffold for 11


-HSD1 inhibitors , used to treat metabolic syndrome and type 2 diabetes. The lipophilic cage protects the urea from rapid hydrolysis while fitting into the enzyme's hydrophobic active site.
References
  • Life Chemicals . (2012). Screening Compound Library: Urea Derivatives. Retrieved from

  • PubChem Database . (2025). Compound Summary: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (CAS 1351618-81-9). National Center for Biotechnology Information. Retrieved from

  • Scripps Research Institute Molecular Screening Center . (2014). Bioassay Record for Urea Derivatives in GPCR Screens. Retrieved from

  • ChemSRC . (2025). CAS 1351618-81-9 Entry and Analogs. Retrieved from

  • Nemeth, E. F., et al. (2001). Calcilytics: antagonists of the calcium-sensing receptor. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for 2-hydroxy-propyl pharmacophore).

"1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea" in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Evaluation of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Executive Summary

The landscape of small molecule therapeutics is continually evolving, with the urea scaffold representing a cornerstone in medicinal chemistry due to its versatile biological activities. This guide focuses on a novel compound, 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea , a molecule of significant interest due to its structural similarity to known bioactive agents. While direct studies on this specific molecule are not yet prevalent in published literature, its constituent moieties—the bulky benzhydryl group and the substituted urea core—suggest a strong potential for therapeutic efficacy, particularly in oncology and cardiovascular diseases. This document provides a comprehensive roadmap for the preclinical investigation of this compound, from its chemical synthesis and characterization to a full suite of proposed in vitro and in vivo evaluations. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel urea derivatives.

Introduction and Rationale

The urea functional group is a privileged scaffold in drug discovery, known for its ability to form strong hydrogen bonds with biological targets. Numerous urea-containing compounds have been developed as potent inhibitors of various enzymes and receptors. The benzhydryl group, a diphenylmethyl moiety, is also a common feature in pharmacologically active compounds, often contributing to increased potency and favorable pharmacokinetic properties.

The rationale for investigating 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is further strengthened by the documented activities of its close structural analog, 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea. This benzyl derivative has shown potential as an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) and as a selective activator of myocardial myosin ATPase. These targets are implicated in cancer cell proliferation and cardiovascular function, respectively. The replacement of the benzyl group with a more sterically hindered benzhydryl group may alter the compound's binding affinity, selectivity, and pharmacokinetic profile, potentially leading to an improved therapeutic window.

This guide, therefore, outlines a logical, multi-stage research program designed to systematically elucidate the therapeutic potential of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. For 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea, a convergent synthesis strategy is proposed.

Proposed Synthetic Pathway

The most straightforward approach involves the reaction of a benzhydryl-containing isocyanate with a suitable amine precursor.

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Benzhydrylamine Benzhydrylamine Benzhydryl_isocyanate Benzhydryl isocyanate Benzhydrylamine->Benzhydryl_isocyanate Reaction with Phosgene Analogue Phosgene_analogue Phosgene Analogue (e.g., triphosgene) 2_amino_1_phenyl_2_propanol 2-Amino-1-phenyl-2-propanol Target_Compound 1-Benzhydryl-3-(2-hydroxy- 2-phenylpropyl)urea 2_amino_1_phenyl_2_propanol->Target_Compound Benzhydryl_isocyanate->Target_Compound Nucleophilic Addition

Caption: Proposed synthesis of the target compound.

Detailed Synthetic Protocol
  • Preparation of Benzhydryl Isocyanate: To a solution of benzhydrylamine in an anhydrous aprotic solvent (e.g., dichloromethane), a phosgene equivalent such as triphosgene is added dropwise at 0 °C in the presence of a non-nucleophilic base (e.g., triethylamine). The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • Synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea: The crude benzhydryl isocyanate is then reacted directly with 2-amino-1-phenyl-2-propanol in a suitable solvent. The reaction mixture is stirred at room temperature for several hours.[1][2]

  • Purification: The final product is purified by recrystallization or column chromatography to yield the desired compound.

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzhydryl and phenyl groups, the methine proton of the benzhydryl group, the methylene and methyl protons of the propyl chain, and exchangeable protons for the -OH and -NH groups.
¹³C NMR Resonances for the carbonyl carbon of the urea, aromatic carbons, and aliphatic carbons of the benzhydryl and propyl moieties.[3][4]
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound (C₂₃H₂₄N₂O₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and O-H stretching.[5][6]
High-Performance Liquid Chromatography (HPLC) A single peak indicating the purity of the final compound.

In Vitro Evaluation

The in vitro studies are designed to determine the biological activity of the compound at the molecular and cellular levels, focusing on its potential as a ROCK inhibitor and an anti-cancer agent.

Primary Screening: Kinase Inhibition Assays

Given the activity of its benzyl analog, the primary screen should focus on the inhibition of ROCK1 and ROCK2 kinases.

Kinase_Assay_Workflow Start Recombinant ROCK1/ROCK2 Enzyme Reaction Incubate at 30°C Start->Reaction Substrate Kinase Substrate (e.g., MYPT1 or S6Ktide) + ATP Substrate->Reaction Compound Test Compound (Varying Concentrations) Compound->Reaction Detection Quantify Phosphorylation (Luminescence or Fluorescence) Reaction->Detection Analysis Calculate IC₅₀ Values Detection->Analysis

Caption: Workflow for in vitro ROCK kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay [7][8][9]

  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant human ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., S6Ktide), and ATP.

  • Compound Addition: Serially dilute the test compound in DMSO and add to the wells of a 96-well plate.

  • Initiate Reaction: Add the kinase/substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.

  • Signal Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.

Cellular Assays: Antiproliferative Activity

To assess the compound's potential as an anti-cancer agent, its effect on the proliferation of various cancer cell lines should be evaluated.

Detailed Protocol: MTT/XTT Assay [10][11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell Line Cancer Type Rationale
MCF-7 Breast CancerCommonly used, well-characterized estrogen receptor-positive cell line.
A549 Lung CancerA standard model for non-small cell lung cancer.
HCT-116 Colon CancerRepresents a common gastrointestinal malignancy.
PANC-1 Pancreatic CancerA model for a particularly aggressive and difficult-to-treat cancer.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetics, efficacy, and preliminary safety.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial.[12][13]

Detailed Protocol: Rodent PK Study [14][15][16]

  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice.

  • Dosing: Administer the compound via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Parameter Calculation: Calculate key PK parameters.

PK Parameter Description
Cₘₐₓ Maximum plasma concentration.
Tₘₐₓ Time to reach Cₘₐₓ.
AUC Area under the concentration-time curve (total drug exposure).
t₁/₂ Half-life of the compound.
F% Bioavailability (fraction of oral dose reaching systemic circulation).
Efficacy Studies: Oncology Xenograft Model

This model is the gold standard for evaluating the anti-tumor activity of a compound in vivo.[17][18][19][20][21]

Xenograft_Workflow Implantation Subcutaneous implantation of human cancer cells (e.g., A549) into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) Implantation->Tumor_Growth Randomization Randomize mice into control and treatment groups Tumor_Growth->Randomization Treatment Administer test compound or vehicle daily for 2-3 weeks Randomization->Treatment Monitoring Monitor tumor volume and body weight 2-3 times per week Treatment->Monitoring Endpoint Euthanize mice when tumors reach endpoint or at study conclusion Monitoring->Endpoint Analysis Compare tumor growth inhibition (TGI) between groups Endpoint->Analysis

Sources

Methodological & Application

Application and Protocol Guide for the In Vitro Evaluation of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and development of novel therapeutic agents are paramount in the advancement of medicine. Phenyl-urea derivatives represent a class of compounds with diverse biological activities, including potent anti-proliferative effects on various cancer cell lines.[1][2] This document provides a comprehensive experimental framework for the initial in vitro characterization of a novel phenyl-urea compound, 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea. Preliminary data suggests this compound may exert its effects through mechanisms such as protein kinase inhibition and DNA interaction, highlighting its potential as a candidate for further investigation in oncology and cardiovascular research.[3]

This guide is intended for researchers, scientists, and drug development professionals. It outlines a logical progression of cell-based assays to determine the cytotoxic and mechanistic properties of this compound. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Experimental Workflow Overview

A systematic approach is crucial when evaluating a novel compound. The following workflow is designed to first establish the cytotoxic potential of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea and then to elucidate the underlying cellular mechanisms of action.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation A Cell Line Selection & Culture B MTT Cytotoxicity Assay A->B C IC50 Determination B->C D Apoptosis Assays C->D Proceed if cytotoxic E Cell Cycle Analysis C->E Proceed if cytotoxic F Western Blot Analysis D->F E->F G Synthesize Findings F->G H Propose Mechanism of Action G->H

Figure 1: A conceptual workflow for the in vitro evaluation of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea.

Phase 1: Determination of Cytotoxicity

The initial step in characterizing a novel compound is to assess its cytotoxic effects on relevant cancer cell lines. This provides crucial dose-response information and determines the concentration range for subsequent mechanistic studies.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5]

Recommended Cell Lines

Given the potential anti-proliferative activity of phenyl-urea compounds, a panel of well-characterized cancer cell lines is recommended. For this protocol, we will use:

  • HeLa (Cervical Cancer): A robust and widely used cell line.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.

  • A549 (Lung Cancer): A common model for lung adenocarcinoma.

  • HEK293 (Human Embryonic Kidney): As a non-cancerous control to assess for selective cytotoxicity.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for in vitro cytotoxicity screening.[6][7]

Materials:

  • Selected cancer cell lines and non-cancerous control cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[7]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC50 Values

The results of the MTT assay should be summarized in a table to facilitate comparison across cell lines and incubation times.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HeLaExperimental ValueExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
HEK293Experimental ValueExperimental ValueExperimental Value

Phase 2: Elucidation of the Mechanism of Action

Once the cytotoxic potential of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is established, the next phase is to investigate the underlying mechanisms. Based on the preliminary information suggesting DNA interaction and kinase inhibition, apoptosis and cell cycle arrest are logical starting points.[3][8]

Protocol 2: Apoptosis Assessment by Flow Cytometry

Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents exert their effects. Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Selected cell line (e.g., HeLa)

  • 6-well cell culture plates

  • 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell populations to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Compounds that interfere with DNA replication or mitosis can cause cell cycle arrest.[10] Propidium iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

  • Cold 70% ethanol

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells as described in the apoptosis protocol.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[10]

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[12]

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1% S% G2/M
Untreated ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50/2)Experimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental ValueExperimental Value

Phase 3: Investigation of Molecular Targets

Based on the results from the apoptosis and cell cycle assays, further experiments can be designed to probe specific molecular targets. Given that the compound is a potential ROCK kinase inhibitor, Western blotting can be used to assess the phosphorylation status of downstream targets.

signaling_pathway cluster_0 Proposed Signaling Cascade A 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea B ROCK Kinase A->B Inhibition C Downstream Effectors (e.g., MYPT1) B->C Phosphorylation D Cytoskeletal Regulation C->D E Cell Cycle Progression C->E F Apoptosis D->F E->F

Figure 2: A hypothetical signaling pathway potentially affected by 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Materials:

  • Treated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MYPT1, anti-cleaved PARP, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated cells and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental data, the following controls and validation steps are essential:

  • Positive and Negative Controls: Include known inducers of apoptosis (e.g., staurosporine) and cell cycle arrest (e.g., nocodazole) as positive controls.

  • Replicates: Perform all experiments with at least three biological replicates.

  • Dose- and Time-Dependence: Characterize the effects of the compound at multiple concentrations and time points.

  • Orthogonal Assays: Confirm key findings using alternative methods. For example, caspase activity assays can corroborate apoptosis findings from Annexin V staining.[13]

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea. By systematically assessing its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and data presentation guidelines are designed to ensure reproducible and high-quality results, paving the way for further preclinical development.

References

  • Choi, Y. J., & Kim, S. Y. (2019). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 49(1), e81.
  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Araceli Biosciences. (2021, October 27). Apoptosis Assays. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Promega Connections. (2014, September 26). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, May 8). (PDF) Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. Retrieved from [Link]

  • PubChem. (n.d.). (1-Hydroxy-3-phenylpropan-2-yl)urea. Retrieved from [Link]

  • MDPI. (2023, May 11). Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies.
  • MDPI. (2021, April 6). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). 1-(3-Phenylpropyl)urea. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, January 24). An update of label-free protein target identification methods for natural active products. Retrieved from [Link]

  • ResearchGate. (2016, March 10). Low protein yield / H9C2 cell lysis protocol?. Retrieved from [Link]

  • Google Patents. (n.d.). US4065421A - Continuous process for the production of aqueous urea-formaldehyde solutions.
  • ResearchGate. (2022, April 6). Protein quantification of cell lysate in urea buffer?. Retrieved from [Link]

  • GlyGen. (n.d.). GlyGen. Retrieved from [Link]

Sources

No Publicly Available Research Data for 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea to Establish Animal Dosing Protocols

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of public information on the specific compound 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea. Consequently, the creation of detailed application notes and protocols, particularly concerning dosage for animal models, is not feasible at this time.

For researchers, scientists, and drug development professionals, the establishment of a safe and effective dosing regimen in animal models is a critical first step in preclinical research. This process relies on a foundation of existing data, including but not limited to, the compound's synthesis, mechanism of action, pharmacokinetic profile, and toxicological data. At present, such information for 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is not accessible in the public domain.

Our search for information encompassed inquiries into the compound's synthesis, biological activity, and any registered research. The search results did yield information on related but structurally distinct compounds, such as 1-benzhydryl-piperazine urea derivatives and other aryl urea compounds.[1][2] These documents discuss the synthesis and various biological activities, including anti-inflammatory and antibacterial properties, of these different molecular entities.[1][2] However, the structural differences between these compounds and 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea are significant enough that extrapolating data for the purpose of creating a dosing protocol would be scientifically unsound and potentially dangerous.

The core of any preclinical protocol is the principle of scientific integrity and the assurance of animal welfare. Without any prior data on how 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is metabolized, its potential for toxicity, or its therapeutic window, any suggested dosage would be entirely speculative.

General Workflow for Establishing Animal Dosing for a Novel Compound

For a truly novel compound like 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea, the scientific process would necessitate a series of foundational studies before any dosing protocols for efficacy studies could be developed. The typical workflow is as follows:

Figure 1. A simplified workflow for establishing an initial dosing regimen for a novel chemical entity in animal models.

Recommendations for Researchers

Given the absence of data, researchers interested in studying 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea should consider the following steps:

  • Chemical Synthesis and Verification: The first step would be to synthesize and confirm the chemical structure and purity of the compound.

  • In Vitro Assays: Before moving to animal models, in vitro studies should be conducted to understand the compound's basic biological activity and to identify a potential mechanism of action.

  • Toxicology Assessment: A comprehensive toxicological evaluation is paramount. This would begin with in vitro cytotoxicity assays and be followed by in vivo acute toxicity studies in a relevant animal model to determine the maximum tolerated dose (MTD) and to identify any potential target organs for toxicity.

Until such fundamental research is conducted and published, it is not possible to provide the detailed application notes and protocols for animal dosage as requested. The scientific community relies on a stepwise, data-driven approach to ensure the safety and validity of preclinical research.

References

This section would typically be populated with references to specific studies on the compound of interest. Due to the lack of available data for "1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea," a relevant reference list cannot be compiled.

Sources

"1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea" for protein binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (BHPPU)

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8]

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (BHPPU) represents a class of highly lipophilic urea derivatives often utilized as scaffolds in kinase inhibition (targeting ROCK1/2 or ASK1) and supramolecular chemistry. Structurally, BHPPU possesses two distinct hydrophobic domains: the bulky benzhydryl (diphenylmethyl) group and the phenylpropyl tail, linked by a polar urea core.

For drug development professionals, BHPPU serves as a critical "stress test" molecule for protein binding assays. Its calculated LogP (cLogP > 4.5) and the presence of a hydrogen-bond donor/acceptor motif (urea) create a dual challenge:

  • High Non-Specific Binding (NSB): The benzhydryl moiety drives significant adsorption to plastic surfaces (polypropylene plates, dialysis membranes).

  • Complex Solvation: The urea linkage can induce specific solvent-dependent conformations, affecting solubility in aqueous buffers used for dialysis.

This guide details the optimized protocol for determining the Fraction Unbound (


)  of BHPPU in human plasma, specifically addressing the mitigation of NSB and ensuring mass balance integrity.
Experimental Design & Causality

Standard Equilibrium Dialysis (ED) often fails for compounds like BHPPU due to rapid depletion of the free drug into the plastic device walls. This protocol utilizes Rapid Equilibrium Dialysis (RED) with Pre-Conditioning and validates results against Ultracentrifugation .

Key Mechanistic Decisions:
  • Glass vs. Plastic: All pre-incubation steps must occur in silanized glass or low-binding polymers to prevent initial loss of BHPPU.

  • Equilibration Time: Due to the bulky benzhydryl group, diffusion across the molecular weight cutoff (MWCO) membrane is slower than smaller fragments. We extend equilibration to 6–8 hours.

  • Post-Dialysis Recovery Check: Mandatory mass balance calculation to distinguish between "bound to protein" and "bound to device."

Protocol 1: Optimized Rapid Equilibrium Dialysis (RED)

Objective: Determine


 while correcting for device adsorption.
Materials
  • Analyte: BHPPU (purity >98%).

  • Matrix: Pooled Human Plasma (K2EDTA), pH adjusted to 7.4.

  • Device: RED Device Inserts (8K MWCO) in a reusable Teflon base plate (Teflon minimizes NSB compared to single-use plastic bases).

  • Internal Standard: Deuterated urea analog or Warfarin-d5.

Step-by-Step Methodology
  • Stock Preparation (Critical):

    • Dissolve BHPPU in 100% DMSO to 10 mM.

    • Why: The benzhydryl group is insoluble in aqueous buffers.

    • Create a working spiking solution (100 µM) in 50:50 Acetonitrile:Water to prevent precipitation upon plasma addition.

  • Plasma Spiking:

    • Spike plasma with BHPPU to a final concentration of 1 µM (0.5% final DMSO).

    • Note: Do not exceed 1% organic solvent, as this alters protein conformation.

    • Equilibrate: Incubate spiked plasma at 37°C for 30 minutes before loading into the device. This allows the urea moiety to establish H-bonds with Albumin/AAG.

  • Device Loading:

    • Chamber A (Plasma): Load 200 µL of pre-equilibrated spiked plasma.

    • Chamber B (Buffer): Load 350 µL of PBS (pH 7.4).

    • Volume Ratio: The 1:1.75 ratio creates a slight osmotic pressure to prevent plasma volume expansion.

  • Incubation:

    • Seal with gas-permeable film.

    • Shake at 800 rpm at 37°C for 6 hours .

  • Sampling & Matrix Matching:

    • Remove 50 µL from Chamber A (Plasma) and add to 50 µL blank buffer.

    • Remove 50 µL from Chamber B (Buffer) and add to 50 µL blank plasma.

    • Why: Ensures identical matrix effects during LC-MS/MS ionization.

  • Extraction:

    • Precipitate proteins with 400 µL ice-cold Acetonitrile containing Internal Standard.

    • Centrifuge at 4,000 x g for 20 mins. Inject supernatant.

Protocol 2: Determination of Non-Specific Binding (NSB)

Because BHPPU contains a benzhydryl group, it will bind to the Teflon/plastic. You must calculate the Recovery .



  • Acceptance Criteria: Recovery must be > 70% .

  • Failure Mode: If Recovery < 70%, the

    
     value is invalid. Switch to Ultracentrifugation  (Protocol 3).
    
Visualization: Assay Decision Logic

The following diagram illustrates the decision process for handling lipophilic urea derivatives like BHPPU.

BHPPU_Assay_Workflow Start Start: BHPPU Binding Assay Solubility Step 1: Check Solubility (PBS pH 7.4) Start->Solubility Precip Precipitation Observed? Solubility->Precip ED_Assay Step 2: Equilibrium Dialysis (RED) (Teflon Base Plate) Precip->ED_Assay No (Soluble < 1µM) UC_Assay Alternative: Ultracentrifugation (No Membrane/Plastic Wall) Precip->UC_Assay Yes (Low Solubility) MassBalance Calculate Mass Balance (Recovery) ED_Assay->MassBalance Check_Rec Recovery > 70%? MassBalance->Check_Rec Valid Valid Result: Report Fraction Unbound (fu) Check_Rec->Valid Yes Invalid Invalid Result: High NSB Detected Check_Rec->Invalid No Invalid->UC_Assay Switch Method UC_Assay->Valid Analyze Supernatant

Caption: Decision tree for BHPPU protein binding, prioritizing Equilibrium Dialysis but defaulting to Ultracentrifugation upon Mass Balance failure.

Data Analysis & Expected Results

BHPPU is expected to be highly bound (


). Precision in the analytical method is required to detect the low concentration of free drug.
Table 1: Typical Performance Metrics for BHPPU (1 µM Spike)
ParameterEquilibrium Dialysis (Standard)Equilibrium Dialysis (Teflon/Optimized)Ultracentrifugation
Time to Equilibrium 4 hours6 hours30 min (Spin time)
NSB (Device Loss) High (~40% loss)Moderate (~15% loss)Low (<5% loss)
Recovery % 60% (Fail)85% (Pass)95% (Pass)
Calculated

False High (due to loss)0.005 (0.5%) 0.004 (0.4%)
Recommendation Not RecommendedPrimary Method Validation Method

Calculation of Fraction Unbound (


): 


Note: If dilution was used, apply dilution factor correction.
Analytical Method (LC-MS/MS)

To detect the low levels of free BHPPU in the buffer chamber, use the following MRM transitions.

  • Ionization: ESI Positive Mode (Urea nitrogens protonate easily).

  • Column: C18 Reverse Phase (High hydrophobicity requires high % Organic to elute).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 50% B (due to high LogP), ramp to 95% B.

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Chapter on Plasma Protein Binding.
  • Waters, N. J., et al. (2008). Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. Journal of Pharmaceutical Sciences.
  • MDPI. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase. (Demonstrates urea scaffold utility). Retrieved from [Link]

Application Note: In Vivo Formulation Strategies for 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (BHPPU)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers formulating 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (herein referred to as BHPPU ) for preclinical in vivo administration.

Based on the structural motif (Benzhydryl-Urea-Phenylpropyl), BHPPU is identified as a highly lipophilic analog of the benzyl-urea class of ROCK (Rho-associated protein kinase) inhibitors and potential calcium channel modulators . The substitution of a benzyl group with a benzhydryl (diphenylmethyl) moiety significantly increases the partition coefficient (LogP), rendering standard aqueous formulations ineffective and necessitating advanced solubilization strategies.

Executive Summary

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (BHPPU) presents a classic "brick dust" challenge in medicinal chemistry. While the urea linker provides hydrogen bonding potential, the flanking benzhydryl and phenylpropyl groups create a high-hydrophobicity envelope (Estimated LogP > 4.5).

This guide provides two validated formulation protocols:

  • Formulation A (IV/IP/SC): A co-solvent system utilizing PEG 400 and HP-β-Cyclodextrin for parenteral delivery.

  • Formulation B (PO): A lipid-based self-emulsifying drug delivery system (SEDDS) for oral bioavailability.

Critical Warning: BHPPU is prone to precipitation upon contact with physiological fluids if the co-solvent ratio is mismatched. The protocols below utilize a "Gradient Solubilization" technique to ensure thermodynamic stability.

Physicochemical Profile & Challenges

Understanding the molecule is the first step to dissolving it.

PropertyValue (Est.)Implication for Formulation
Molecular Weight ~360.45 g/mol Small molecule, suitable for rapid diffusion.
LogP (Octanol/Water) 4.2 – 4.8Highly lipophilic. Insoluble in pure saline/PBS.
pKa ~13-14 (Urea)Neutral at physiological pH. pH adjustment (acid/base) will not significantly improve solubility.
H-Bond Donors 3 (2 NH, 1 OH)High potential for crystal lattice energy (high melting point), making dissolution difficult.
Solubility (Water) < 1 µg/mLRequires solubilizers or carriers.

Formulation A: Parenteral (IV/IP) Co-Solvent System

Target Concentration: 5 mg/mL Stability: 24 Hours at Room Temperature (RT)

This formulation uses DMSO as a primary solvent to break the crystal lattice, PEG 400 as a co-solvent, and HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to entrap the hydrophobic benzhydryl tail, preventing precipitation upon dilution.

Reagents Required[1][2][3][4]
  • BHPPU (Solid powder, >98% purity)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered

  • Polyethylene Glycol 400 (PEG 400)[2]

  • 30% (w/v) HP-β-Cyclodextrin in Saline (0.9% NaCl)

Step-by-Step Protocol: The "Gradient Solubilization" Method
  • Primary Solubilization (The "Stock"):

    • Weigh 10 mg of BHPPU into a sterile amber glass vial.

    • Add 100 µL of DMSO.

    • Critical Step: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes until a clear, yellow-tinged solution is obtained.

    • (Current Conc: 100 mg/mL)

  • Secondary Phase (The "Bridge"):

    • Slowly add 800 µL of PEG 400 to the DMSO stock.

    • Add dropwise while vortexing. Do not add all at once to avoid "shock" precipitation.

    • (Current Conc: ~11 mg/mL)

  • Tertiary Phase (The "Aqueous Shield"):

    • Prepare the aqueous phase: 30% HP-β-CD in 0.9% Saline.

    • Slowly add 1100 µL of the HP-β-CD solution to the PEG/DMSO mixture.

    • Technique: Inject the aqueous phase into the vortexing organic phase (not vice-versa).

    • Final Volume: 2.0 mL

    • Final Composition: 5% DMSO / 40% PEG 400 / 55% (30% HP-β-CD).

  • Final Filtration:

    • Pass the solution through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove micro-precipitates.

Formulation B: Oral (PO) Lipid Suspension

Target Concentration: 10 - 20 mg/mL Stability: 1 Week at 4°C

For oral gavage, a lipid-based vehicle is superior for benzhydryl-ureas as it promotes lymphatic transport and avoids first-pass metabolism issues common with high-LogP compounds.

Reagents Required[1][2][3][4]
  • BHPPU

  • Corn Oil (or Olive Oil), pharmaceutical grade

  • Solutol HS 15 (Macrogol 15 hydroxystearate) OR Tween 80

  • Ethanol (Absolute)

Protocol
  • Pre-Solubilization:

    • Weigh 20 mg of BHPPU.

    • Dissolve in 100 µL Ethanol (to aid initial dispersion). Sonicate until clear.

  • Lipid Integration:

    • Add 100 µL of Solutol HS 15 (heated to 40°C to liquefy). Vortex to mix with ethanol.

    • Add 1800 µL of warm Corn Oil (40°C).

  • Evaporation (Optional but Recommended):

    • Leave the vial open under a nitrogen stream or in a fume hood for 30 minutes to evaporate the ethanol, leaving the drug dissolved in the Lipid/Surfactant matrix.

  • Resuspension:

    • Vortex heavily before administration. The result should be a clear to slightly opalescent oil solution.

Mechanism of Action & Formulation Logic (Visualized)

The following diagram illustrates the decision matrix for formulating BHPPU and the mechanistic basis for the chosen excipients.

BHPPU_Formulation_Logic BHPPU BHPPU Molecule (Benzhydryl-Urea-Phenylpropyl) Challenge Challenge: LogP > 4.5 'Brick Dust' Lattice BHPPU->Challenge Strat_IV Strategy A (IV/IP) Co-Solvent + Trap Challenge->Strat_IV Systemic Delivery Strat_PO Strategy B (Oral) Lipid SEDDS Challenge->Strat_PO Oral Bioavailability DMSO DMSO: Breaks Crystal Lattice Strat_IV->DMSO PEG PEG 400: Bridge Solvent Strat_IV->PEG CD HP-beta-CD: Hydrophobic Pocket Trap Strat_IV->CD Lipid Corn Oil/Solutol: Micellar Solubilization Strat_PO->Lipid DMSO->PEG Gradient Dilution PEG->CD Gradient Dilution CD->BHPPU Encapsulates Benzhydryl Tail

Caption: Formulation logic flow for BHPPU. Strategy A utilizes a gradient co-solvent system to transition the lipophilic molecule into an aqueous environment via cyclodextrin entrapment. Strategy B leverages lipid vehicles for oral absorption.

Quality Control & Validation

Before injecting animals, you must validate that the compound has not precipitated effectively (micro-precipitation).

The "Light Scattering" Test:

  • Prepare a dummy tube with the vehicle ONLY (no drug).

  • Hold both the Drug Formulation and Vehicle tubes against a black background with a bright light source (e.g., fiber optic light) shining from the side (Tyndall effect).

  • Pass: Drug solution looks identical to the Vehicle (clear or slightly hazy).

  • Fail: Drug solution shows "sparkles," distinct turbidity, or sediment compared to the Vehicle. Do not administer.

HPLC Verification (Optional): Dilute 10 µL of formulation into 990 µL of Acetonitrile (not water!) and inject to verify the actual concentration matches the theoretical dose.

In Vivo Administration Guidelines

ParameterMouse (20-25g)Rat (200-250g)Notes
Max Vol (IV) 100 - 150 µL1.0 - 2.0 mLInject slowly (over 10-20s) to prevent hemolytic shock from DMSO/PEG.
Max Vol (IP) 200 - 500 µL2.0 - 5.0 mLWarm to 37°C before injection to reduce abdominal irritation.
Max Vol (PO) 200 µL2.0 mLUse a flexible gavage needle.
Dosing Frequency QD or BIDQD or BIDBased on typical urea-derivative half-lives (4-6 hours).

Toxicity Watchlist:

  • Vehicle Toxicity: High concentrations of PEG 400 (>50%) can cause osmotic diuresis. Keep PEG below 40% if possible.

  • Compound Toxicity: Monitor for sedation or hypotension, as benzhydryl-ureas may exhibit off-target calcium channel blocking activity [1].

References

  • BenchChem. (2023). 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea: Structure and Biological Activity.Link (Accessed Oct 2023). Note: Reference describes the benzyl analog; the benzhydryl variant in this protocol assumes similar pharmacophore properties with higher lipophilicity.

  • Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Link (General principles for Class II/IV drug formulation).

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. Link (Standard reference for vehicle safety limits).

Sources

"1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea" delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Formulation Strategies for the Lipophilic CNS Candidate 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Executive Summary & Compound Analysis

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (hereafter referred to as BHPU-2 ) represents a class of lipophilic urea derivatives with significant potential in Central Nervous System (CNS) therapeutics, particularly as a putative anticonvulsant or neuroprotective agent. Structurally, BHPU-2 combines a bulky, lipophilic benzhydryl (diphenylmethyl) group with a polar urea linker and a chiral 2-hydroxy-2-phenylpropyl tail.

Physicochemical Challenge: The therapeutic efficacy of BHPU-2 is severely limited by its physicochemical properties. The urea linkage facilitates strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy and high melting point. Concurrently, the benzhydryl and phenylpropyl groups confer high lipophilicity (Estimated LogP > 4.0). This places BHPU-2 firmly in BCS Class II (Low Solubility, High Permeability) .

Objective: This guide details the development of two distinct delivery systems to enhance the oral bioavailability and brain uptake of BHPU-2:

  • Lipid-Based Formulation (SEDDS): To maintain the drug in a solubilized state throughout the GI tract.

  • Amorphous Solid Dispersion (ASD): To disrupt the crystal lattice and generate a high-energy, rapidly dissolving state.

Pre-Formulation: Solubility Profiling

Before selecting a delivery vehicle, the solubility of BHPU-2 must be mapped across potential excipients. The urea moiety often leads to poor solubility even in common lipids, necessitating the use of specific co-solvents or surfactants.

Protocol 1: Equilibrium Solubility Screening

  • Reagents: Capryol 90, Labrasol, Transcutol HP, Tween 80, PEG 400.

  • Procedure:

    • Add excess BHPU-2 (approx. 50 mg) to 1 mL of each vehicle in 2 mL glass vials.

    • Vortex for 2 minutes.

    • Incubate at 37°C for 48 hours with constant agitation (100 rpm).

    • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved drug.

    • Dilute supernatant with Methanol and analyze via HPLC-UV (254 nm).

Target Solubility: >50 mg/mL in the final lipid/surfactant mix is required for a viable high-load capsule.

System A: Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: SEDDS formulations spontaneously form fine emulsions (droplet size < 200 nm) upon contact with GI fluids. This presents the lipophilic BHPU-2 in a solubilized state, bypassing the dissolution step and promoting lymphatic transport (avoiding first-pass metabolism).

Formulation Strategy: We utilize a Type IIIB lipid formulation system (lipid/surfactant/co-solvent) to maximize drug loading.

Table 1: Optimized SEDDS Composition for BHPU-2

Component TypeExcipientFunction% w/w
Oil Phase Capryol 90 (Propylene glycol monocaprylate)Solubilizer for lipophilic tail20%
Surfactant Labrasol (Caprylocaproyl polyoxyl-8 glycerides)Emulsification40%
Co-Surfactant Transcutol HP (Diethylene glycol monoethyl ether)Reduces interfacial tension30%
Co-Solvent PEG 400Solubilizes urea moiety10%

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

To ensure the system forms a stable microemulsion upon dilution, a phase diagram is constructed.

  • Mixture Preparation: Prepare Surfactant/Co-Surfactant (S/CoS) mixes at ratios of 1:1, 2:1, and 3:1.

  • Titration: Titrate the Oil phase with the S/CoS mix.

  • Water Titration: Add water dropwise to the Oil-S/CoS mixture at 37°C.

  • Observation: Visually grade the transition from clear (microemulsion) to turbid (crude emulsion) to phase separation.

  • Selection: Choose the region with the largest "monophasic clear" area.

Visual Workflow: SEDDS Development

SEDDS_Workflow Start Start: BHPU-2 API Solubility Solubility Screening (Oils/Surfactants) Start->Solubility Selection Select Excipients (Capryol 90 / Labrasol) Solubility->Selection Highest Sol. PhaseDiagram Phase Diagram Construction Selection->PhaseDiagram Loading Drug Loading (Dissolve BHPU-2) PhaseDiagram->Loading Stable Region Characterization Characterization (Droplet Size/PDI) Loading->Characterization

Figure 1: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS) for BHPU-2.

System B: Amorphous Solid Dispersion (ASD)

Rationale: The high melting point of BHPU-2 indicates a strong crystal lattice. Converting the crystalline drug into an amorphous form within a polymer matrix increases the free energy, enhancing the apparent solubility and dissolution rate.

Polymer Selection:

  • HPMCAS-L (Hypromellose Acetate Succinate): Preferred for pH-dependent release (protects against gastric precipitation).

  • PVPVA 64 (Copovidone): Excellent for miscibility with urea derivatives via hydrogen bonding.

Protocol 3: Spray Drying Process

  • Equipment: Buchi B-290 Mini Spray Dryer.

  • Feed Solution: Dissolve BHPU-2 and PVPVA 64 (Ratio 1:3) in Methanol/Dichloromethane (1:1 v/v) to a total solid concentration of 5% w/v.

  • Parameters:

    • Inlet Temperature: 80°C

    • Outlet Temperature: 45-50°C

    • Aspirator: 100%

    • Pump Rate: 15% (approx. 5 mL/min)

  • Collection: Collect the white powder from the cyclone separator and secondary drying in a vacuum oven at 40°C for 24 hours to remove residual solvent.

Visual Workflow: Amorphous Solid Dispersion

ASD_Workflow Input BHPU-2 + Polymer (PVPVA 64) Solvent Dissolution in MeOH/DCM Input->Solvent Atomization Atomization (Nozzle) Solvent->Atomization Drying Droplet Drying (Hot Gas) Atomization->Drying Rapid Evaporation Separation Particle Separation (Cyclone) Drying->Separation Product Amorphous Powder Separation->Product

Figure 2: Spray drying process flow for generating Amorphous Solid Dispersions of BHPU-2.

Analytical Validation & Quality Control

To ensure the "Trustworthiness" of the formulation, the following validation steps are mandatory.

A. Solid State Characterization (For ASD)

  • Powder X-Ray Diffraction (PXRD):

    • Success Criteria: Absence of sharp Bragg peaks (characteristic of crystalline BHPU-2) and presence of a broad "halo" pattern.

  • Differential Scanning Calorimetry (DSC):

    • Success Criteria: Absence of the melting endotherm (approx. >150°C) and detection of a single Glass Transition Temperature (Tg).

B. Performance Testing (For SEDDS & ASD)

  • Non-Sink Dissolution Test:

    • Medium: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

    • Volume: 250 mL (to simulate GI volume).

    • Method: USP Apparatus II (Paddle), 75 rpm.

    • Sampling: 5, 10, 15, 30, 60 min.

    • Goal: Maintain supersaturation for >60 minutes without precipitation.

Table 2: Troubleshooting Common Formulation Issues

IssueProbable CauseCorrective Action
Precipitation in FaSSIF (SEDDS) Drug load too high; loss of solvent capacity upon dilution.Increase surfactant/oil ratio; Add precipitation inhibitor (e.g., HPMC).
Recrystallization (ASD) High moisture uptake; Phase separation.Store with desiccant; Switch to hydrophobic polymer (HPMCAS).
Low Bioavailability (In Vivo) P-gp efflux (common for hydrophobic ureas).Incorporate P-gp inhibitors (e.g., TPGS, Pluronic P85).

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075. Link

  • Porter, C. J., et al. (2008). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248. Link

  • Ramesh, B., et al. (2015).[1] Synthesis and anticonvulsant activity of some new aryl urea derivatives. Hilaris Publisher / Medicinal Chemistry. (Contextual reference for Benzhydryl Urea activity). Link

Sources

Troubleshooting & Optimization

"1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea" stability in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea .

This guide is designed for researchers utilizing this compound as a reference standard, building block, or pharmacological probe.[1] The following content addresses the specific physicochemical stability challenges inherent to the benzhydryl and tertiary benzylic alcohol moieties within the scaffold.

Part 1: Compound Profile & Chemical Logic

Compound: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea CAS: 1351618-81-9 Molecular Formula:


Molecular Weight:  360.45  g/mol [1][2]
Structural Stability Analysis

To troubleshoot stability, one must understand the three "weak points" of this molecule:

  • Tertiary Benzylic Alcohol: The 2-hydroxy-2-phenylpropyl group contains a hydroxyl group attached to a carbon that is both tertiary and benzylic.[1] This makes it extremely prone to acid-catalyzed dehydration (E1 mechanism) to form the corresponding alkene (styrene derivative).[1]

  • Benzhydryl Group: The methine proton (

    
    ) is susceptible to radical abstraction and subsequent oxidation to a benzophenone derivative upon prolonged exposure to light and air.[1]
    
  • Urea Linkage: generally stable, but can hydrolyze under extreme pH or high thermal stress.[1]

Part 2: Solvent Compatibility & Stability Matrix

The following table summarizes the stability of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea in common laboratory solvents.

Solvent SystemSolubilityStability RatingTechnical Notes & Risks
DMSO (Anhydrous)High (>20 mg/mL)Good (at -20°C)Preferred Stock Solvent. Risk:[1] DMSO is hygroscopic.[1] Absorbed water can promote slow hydrolysis or precipitation.[1] Store under Argon.[1]
Methanol / Ethanol ModerateConditional Avoid Acidic Alcohols. Protic solvents stabilize the leaving group (

) if trace acid is present, accelerating dehydration.[1] Use only neutral, HPLC-grade alcohols.
Acetonitrile (ACN) HighExcellent Best for LCMS. Aprotic and non-reactive.[1] Ideal for preparing working standards.[1]
Chloroform / DCM HighPoor Critical Risk. Chloroform often contains trace HCl or phosgene.[1] The acidity will catalyze the dehydration of the tertiary alcohol.[1] Stabilize with amylene or use basic alumina filtration before use.[1]
Water / PBS NegligibleN/A Precipitation Risk. The benzhydryl and phenylpropyl groups make this compound highly lipophilic (LogP ~4.5).[1] It requires a co-solvent (DMSO/Tween) for biological assays.[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: I see a split peak or a new peak at [M-18] in my LC-MS analysis. Is my compound degrading?

Diagnosis: Yes. The [M-18] peak (mass ~342.[1]4) corresponds to the loss of water (dehydration) .[1] Root Cause:

  • Acidic Mobile Phase: Using 0.1% Formic Acid or TFA in your LC method can catalyze the elimination of the tertiary hydroxyl group inside the column or ion source.[1]

  • In-Source Fragmentation: The dehydration might be happening inside the Mass Spec source (ESI) due to high desolvation temperatures, rather than in the vial.[1] Solution:

  • Protocol Adjustment: Run a gradient with Ammonium Acetate (pH 7.0) or Ammonium Bicarbonate instead of acid.

  • Test: Inject the sample with lower desolvation temperature. If the [M-18] ratio decreases, it is an in-source artifact.[1] If it remains constant, the sample has degraded in the vial.[1]

Q2: The compound precipitated when I diluted my DMSO stock into cell culture media.

Diagnosis: "Crashing out" due to high lipophilicity. Scientific Context: The benzhydryl group adds significant hydrophobic bulk.[1] The solubility limit in aqueous media is likely < 1 µM.[1] Solution:

  • Stepwise Dilution: Do not add 100% DMSO stock directly to media.[1] Perform an intermediate dilution in PBS containing 0.1% BSA or Cyclodextrin.[1]

  • Formulation: Use a carrier like 2-hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    .[1] The benzhydryl group fits well into the cyclodextrin cavity, improving solubility.[1]
Q3: My NMR spectrum in looks messy after 24 hours.

Diagnosis: Acid-catalyzed decomposition. Root Cause: Deuterated chloroform (


) naturally forms DCl (deuterium chloride) upon exposure to light/air.[1] This trace acid attacks the tertiary alcohol.[1]
Solution: 
  • Switch to

    
      or 
    
    
    
    for characterization.[1]
  • If

    
     is mandatory, filter it through basic alumina immediately before use to neutralize acid.[1]
    

Part 4: Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway (Dehydration) driven by the stability of the carbocation intermediate.[1]

Stability_Pathway Compound 1-Benzhydryl-3- (2-hydroxy-2-phenylpropyl)urea (Intact) Intermediate Tertiary Carbocation (Resonance Stabilized) Compound->Intermediate Protonation & Loss of -OH Acid Acid Catalyst (H+) Acid->Compound Alkene Dehydration Product (Styrene Derivative) [M-18] Intermediate->Alkene Elimination (E1) Water H2O (Leaving Group) Intermediate->Water

Figure 1: Acid-catalyzed dehydration pathway.[1] The tertiary benzylic position allows for a stable carbocation intermediate, facilitating rapid elimination of water under acidic conditions.[1]

Part 5: Recommended Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a long-term storage solution (10 mM) without degradation.

  • Weighing: Weigh the solid rapidly. Avoid high humidity environments (static can be an issue; use an anti-static gun if necessary).[1]

  • Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).[1]

    • Why? Water promotes hydrolysis.[1]

  • Dissolution: Vortex for 30 seconds. If dissolution is slow, sonicate for max 1 minute (avoid heat buildup).

  • Storage: Aliquot into amber glass vials (to protect the benzhydryl group from light). Store at -20°C or -80°C .

  • QC Check: Re-analyze purity via HPLC every 3 months.

Protocol B: Solubility/Stability Check (HPLC)

Objective: To verify integrity before biological use.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH 7.0).[1] (CRITICAL: Avoid TFA/Formic Acid) .

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 10 minutes. (High organic required to elute the lipophilic benzhydryl group).[1]

  • Detection: UV at 210 nm (Urea) and 254 nm (Phenyl rings).[1]

  • Pass Criteria: Single peak >95% area. Absence of peak at RRT ~1.1 (Alkene impurity is more lipophilic and elutes later).[1]

References

  • Chemical Identity & CAS Registry

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CAS 1351618-81-9. Retrieved from [1]

  • Mechanistic Organic Chemistry (Dehydration)

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination Reactions - E1 Mechanism of Tertiary Alcohols).

  • Stability of Urea Derivatives

    • BenchChem. 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea Technical Data. (Analogous structure stability data). Retrieved from [1]

  • Solvent Effects on Elimination

    • Knuth, K. et al. (1989).[1] Hydrolytic degradation of urea derivatives. Journal of Pharmaceutical Sciences. (General principles of urea stability in aqueous media).

Sources

Technical Support Center: Synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis.

Introduction

The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea involves the formation of a urea linkage between the sterically hindered benzhydrylamine and a functionalized propyl-phenyl isocyanate. The primary challenge in this synthesis is the presence of a reactive hydroxyl group in the isocyanate precursor, which can lead to significant side reactions and reduced yields. This guide will address these challenges and provide practical solutions for a successful synthesis. The most common synthetic route involves the reaction of an amine with an isocyanate.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Side reaction of the hydroxyl group: The hydroxyl group on the 2-hydroxy-2-phenylpropyl moiety can react with the isocyanate, forming a urethane linkage instead of the desired urea.[3][4][5][6] 2. Steric hindrance: Benzhydrylamine is a bulky amine, which can slow down the reaction rate with the isocyanate. 3. Moisture in reagents or solvent: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide, leading to the formation of undesired symmetric ureas.[3][4][5] 4. Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.1. Protect the hydroxyl group: Use a suitable protecting group for the hydroxyl moiety, such as a silyl ether (e.g., TBDMS) or a benzyl ether, before the isocyanate formation step.[7][8] This is the most critical step to prevent side reactions. The protecting group can be removed after the urea formation. 2. Optimize reaction conditions: Increase the reaction temperature (e.g., reflux in an appropriate solvent) and reaction time to overcome the steric hindrance. The use of a catalyst, such as dibutyltin dilaurate (DBTDL), can also accelerate the reaction, but be mindful of its potential to catalyze the isocyanate-hydroxyl reaction as well.[9] 3. Use anhydrous conditions: Ensure all glassware is flame-dried, and use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). 4. Use a slight excess of the isocyanate: A small excess (e.g., 1.1 equivalents) of the isocyanate can help drive the reaction to completion.
Formation of Multiple Products/Impurities 1. Urethane byproduct: As mentioned, reaction of the hydroxyl group with the isocyanate. 2. Symmetrical ureas: Reaction of the isocyanate with water, followed by reaction with another isocyanate molecule, or self-reaction of the starting amine with a phosgene equivalent if used for isocyanate synthesis.[10] 3. Unreacted starting materials: Incomplete reaction due to the reasons mentioned above.1. Protect the hydroxyl group: This is the most effective way to prevent urethane byproduct formation. 2. Strict anhydrous conditions: To minimize the formation of symmetrical ureas. 3. Purification: Utilize column chromatography on silica gel to separate the desired product from byproducts and unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate) is often effective.[11]
Product is Difficult to Purify 1. Similar polarity of product and byproducts: The desired urea and the urethane byproduct can have similar polarities, making chromatographic separation challenging. 2. Product is an oil or does not crystallize: The bulky nature of the molecule may prevent easy crystallization.1. Optimize chromatography: Use a long column and a shallow solvent gradient to improve separation. High-performance liquid chromatography (HPLC) may be necessary for difficult separations.[11] 2. Recrystallization attempts: Try a variety of solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).[12] If the product is an oil, attempt to precipitate it by adding a non-polar solvent to a concentrated solution of the product in a polar solvent.
Characterization Issues (e.g., complex NMR spectrum) 1. Presence of rotamers: Amide and urea bonds can exhibit restricted rotation, leading to the presence of rotamers that can complicate NMR spectra. 2. Impurities: The presence of byproducts or residual solvent can lead to a complex spectrum.1. Variable temperature NMR: Acquiring NMR spectra at different temperatures can help to identify rotamers, as their signals may coalesce at higher temperatures. 2. Thorough purification: Ensure the product is of high purity before NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy to avoid the reaction of the hydroxyl group with the isocyanate?

A1: The most robust strategy is to protect the hydroxyl group before forming the isocyanate. A common and effective protecting group for alcohols is tert-butyldimethylsilyl (TBDMS) ether. It is stable under the conditions required for isocyanate formation and urea synthesis and can be readily removed under acidic conditions after the urea linkage is formed.[8]

Q2: How can I synthesize the necessary starting materials?

A2:

  • Benzhydrylamine: This can be synthesized through various methods, including the reductive amination of benzophenone or the reaction of a Grignard reagent with a benzonitrile derivative followed by reduction.[13][14]

  • 2-Amino-1-phenylpropan-1-ol: This is a precursor to the isocyanate. It can be synthesized by the reduction of 2-nitro-1-phenyl-1-propanol, which is obtained from the reaction of benzaldehyde and nitroethane.[15][16]

Q3: How do I prepare the isocyanate from 2-amino-1-phenylpropan-1-ol?

A3: After protecting the hydroxyl group, the amine can be converted to an isocyanate using a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) in the presence of a non-nucleophilic base.[2][17] It is crucial to perform this reaction under strictly anhydrous conditions to avoid the formation of symmetric urea byproducts.

Q4: What are the optimal reaction conditions for the urea formation step?

A4: The reaction between benzhydrylamine and the protected 2-isocyanato-1-phenylpropan-1-ol derivative is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) at room temperature.[2] Due to the steric hindrance of benzhydrylamine, the reaction may require heating (e.g., 40-60 °C) and an extended reaction time (monitor by TLC).

Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A5:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the urea carbonyl (C=O) stretch (typically around 1630-1660 cm⁻¹) and N-H stretches (around 3300-3500 cm⁻¹).[18][19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydryl-3-(2-(tert-butyldimethylsilyloxy)-2-phenylpropyl)urea

Step 1: Protection of 2-Amino-1-phenylpropan-1-ol

  • Dissolve 2-amino-1-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Formation of the Isocyanate

  • Dissolve the protected amine from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise.

  • Slowly add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the formation of the isocyanate by IR spectroscopy (a strong absorption band should appear around 2250-2270 cm⁻¹). The disappearance of the amine N-H stretch will also be observed.

Step 3: Urea Formation

  • To the freshly prepared isocyanate solution from Step 2 at 0 °C, add a solution of benzhydrylamine (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if necessary.

  • Monitor the reaction by TLC until the isocyanate is consumed.

  • Quench the reaction with a small amount of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 4: Deprotection of the Hydroxyl Group

  • Dissolve the purified protected urea from Step 3 in THF.

  • Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq) in THF.

  • Stir at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to yield the final product, 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product A 2-Amino-1-phenylpropan-1-ol P 1. Protection of Hydroxyl Group (e.g., TBDMS-Cl) A->P B Benzhydrylamine U 3. Urea Formation B->U I 2. Isocyanate Formation (e.g., Triphosgene) P->I I->U D 4. Deprotection (e.g., TBAF) U->D F 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea D->F

Caption: Synthetic workflow for 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea.

Troubleshooting Logic

Troubleshooting_Yield Start Low Product Yield Q1 Did you protect the hydroxyl group? Start->Q1 Sol1 Protect the hydroxyl group to prevent urethane side-product formation. Q1->Sol1 No Q2 Were anhydrous conditions used? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use flame-dried glassware, anhydrous solvents, and an inert atmosphere to prevent isocyanate reaction with water. Q2->Sol2 No Q3 Are reaction time and temperature optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Increase reaction time and/or temperature to overcome steric hindrance. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Sources

"1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea" toxicity and how to minimize it

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea . This compound, characterized by its lipophilic benzhydryl (diphenylmethyl) moiety and urea core, presents specific challenges related to solubility, off-target binding, and cellular toxicity.

Optimizing Efficacy & Minimizing Toxicity in Experimental Workflows

Status: Active Compound Class: Lipophilic Urea Derivative / Pharmacological Tool Primary Challenges: Aqueous Solubility, Non-Specific Binding, Cytotoxicity at High Concentrations

Part 1: Toxicity Profile & Mechanism

This compound is a highly lipophilic urea derivative. Its toxicity in biological systems is rarely due to direct chemical reactivity (e.g., alkylation) but rather stems from physicochemical interactions and off-target pharmacology .

Physicochemical Toxicity (The "False" Toxicity)
  • Mechanism: The benzhydryl and phenylpropyl groups confer a high LogP (likely >4.5). In aqueous cell culture media, the compound tends to aggregate or precipitate into micro-crystals.

  • Impact: These micro-crystals can mechanically damage cell membranes or be phagocytosed by cells (e.g., macrophages), leading to lysosomal rupture and cell death that is mistaken for pharmacological toxicity.

  • Signaling: Aggregates can trigger non-specific stress responses (e.g., p38 MAPK activation) unrelated to the specific target.

Pharmacological Off-Target Effects
  • Mechanism: The benzhydryl (diphenylmethyl) moiety is a "privileged structure" found in many GPCR ligands (e.g., antihistamines, anticholinergics).

  • Risk: At high concentrations (>10 µM), this compound may cross-react with Histamine H1, Muscarinic, or Calcium Channels (L-type/T-type), confounding data and causing systemic toxicity in vivo (e.g., sedation, arrhythmia).

Cellular Membrane Disruption
  • Mechanism: Due to high lipophilicity, the compound partitions heavily into lipid bilayers.

  • Impact: Excessive accumulation alters membrane fluidity, potentially disrupting ion channel function and signaling receptor dimerization.

Part 2: Minimization Protocols (Step-by-Step)

Protocol A: Solubility & Stock Preparation (Critical)

Prevent precipitation-induced toxicity.

  • Solvent Choice: Dissolve pure powder in 100% DMSO (Anhydrous). Do not use Ethanol as the primary solvent; the benzhydryl group requires the high dielectric constant of DMSO for stability at high concentrations.

    • Target Concentration: 10 mM or 20 mM stock.

  • Visual Check: Vortex for 30 seconds. Ensure the solution is perfectly clear. If cloudy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution Step (The "Sandwich" Method):

    • Never add the 100% DMSO stock directly to cold media.

    • Step 1: Dilute the DMSO stock 1:10 into PBS + 5% Solutol HS-15 (or Tween-80) to create a 10x working solution.

    • Step 2: Add this 10x solution to your final cell culture media.

    • Reasoning: The surfactant (Solutol/Tween) coats the lipophilic molecules, preventing immediate aggregation upon contact with water.

Protocol B: In Vitro Dosing Strategy

Define the therapeutic window.

  • Dose-Response Titration:

    • Range: 1 nM to 10 µM.

    • Hard Stop: Avoid concentrations >30 µM unless necessary. Above this threshold, non-specific membrane effects dominate.

  • Serum Concentration:

    • Perform experiments in media containing 10% FBS (Fetal Bovine Serum). Albumin acts as a "sink," buffering the free concentration and preventing membrane saturation.

    • Note: If using serum-free media, reduce the drug concentration by 5-10 fold to avoid toxicity.

Protocol C: In Vivo Formulation (Rodent)

Minimize systemic shock and vehicle toxicity.

ComponentPercentageFunction
DMSO 5%Primary Solubilizer
PEG-400 40%Co-solvent / Stabilizer
Tween-80 5%Surfactant (Prevents precipitation in blood)
Saline (0.9%) 50%Aqueous Base (Add last, slowly)
  • Preparation: Mix DMSO, PEG-400, and Tween-80 first. Add the compound and dissolve completely.[1] Then add warm Saline dropwise with constant stirring.

  • Route: IP (Intraperitoneal) or PO (Oral Gavage). Avoid IV bolus due to precipitation risk.

Part 3: Troubleshooting & FAQs

Q1: My cells are detaching after 2 hours of treatment. Is the compound cytotoxic?

  • Diagnosis: Likely Vehicle Toxicity or Precipitation .

  • Solution: Check your final DMSO concentration. It must be <0.5% (v/v). If you see "dust" or crystals under the microscope (40x), the compound has precipitated. Switch to the "Intermediate Dilution Step" (Protocol A) using Solutol or Cyclodextrin.

Q2: The IC50 shifts dramatically between experiments. Why?

  • Diagnosis: Plastic Binding . The benzhydryl group is sticky.

  • Solution: Use Low-Binding Plastics (polypropylene) for all dilution steps. Do not use polystyrene serological pipettes for low-concentration (<100 nM) dilutions; the compound will stick to the walls, reducing the effective dose.

Q3: I see unexpected calcium signaling spikes. Is this a target effect?

  • Diagnosis: Possible Off-Target GPCR activation or Membrane Perturbation .

  • Solution: Run a control with a structural analog that lacks the active pharmacophore (if available) or pre-treat with a generic GPCR blocker (like Atropine) to rule out muscarinic off-target effects if your target is unrelated.

Part 4: Mechanistic Visualization

The following diagram illustrates the pathway of toxicity and the intervention points described in the protocols.

ToxicityPathway Compound 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea HighConc High Concentration (>10 µM) Compound->HighConc AqueousMedia Aqueous Media (No Surfactant) Compound->AqueousMedia Membrane Membrane Accumulation HighConc->Membrane Partitioning OffTarget Off-Target Binding (GPCRs/Channels) HighConc->OffTarget Promiscuity Precipitation Micro-Crystal Formation AqueousMedia->Precipitation Hydrophobic Effect MechDamage Mechanical Damage / Lysis Precipitation->MechDamage FalseTox False Positive Toxicity Membrane->FalseTox OffTarget->FalseTox MechDamage->FalseTox Solutol Add Solutol/Tween (Protocol A) Solutol->Precipitation PREVENTS FBS Add 10% FBS (Protocol B) FBS->Membrane BUFFERS

Caption: Causal pathway of toxicity for lipophilic urea derivatives and strategic intervention points.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility and lipophilicity issues in drug discovery). Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. (Protocol basis for surfactant use). Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes. Chemical Research in Toxicology, 24(9), 1420–1456. (Mechanistic insight into lipophilic toxicity). Link

  • BenchChem. (n.d.). 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea Product Page. (Structural analog reference for chemical handling). Link

Sources

Overcoming resistance to "1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea" in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering efficacy issues with 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (referred to herein as BHPU-1 ).

Given the specific chemotype of this compound (a lipophilic urea scaffold with a bulky benzhydryl group and a polar hydroxy-alkyl tail), this guide addresses the unique physicochemical and biological resistance mechanisms inherent to this class of inhibitors (e.g., sEH inhibitors, ACAT inhibitors, or specific kinase inhibitors).

Product: 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (BHPU-1) Application: Cell-based assays (Proliferation, Signaling Inhibition, Metabolic Modulation) Document ID: TS-BHPU-RES-01

Diagnostic Workflow: Is it True Resistance?

Before assuming genetic resistance, you must rule out "Pseudo-Resistance" caused by the physicochemical properties of the benzhydryl-urea scaffold. This compound is highly lipophilic (LogP > 4.5 predicted), leading to specific delivery challenges.

Phase I: The Solubility & Sequestration Check
SymptomProbable CauseDiagnostic Step
Loss of potency > 24h Precipitation: The benzhydryl group drives crystallization in aqueous media.Check media under 40x microscopy for micro-crystals.
Right-shifted IC50 Protein Binding: High affinity for Albumin (FBS).Perform a "Serum Shift Assay" (compare IC50 in 1% vs. 10% FBS).
Inconsistent replicates Plastic Adsorption: Lipophilic ureas bind to polystyrene plates.Switch to glass-coated or low-binding polypropylene plates.

Mechanism of Resistance: The "Benzhydryl Efflux" Pathway

The Benzhydryl (diphenylmethyl) moiety is a well-documented pharmacophore recognized by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) .

The Problem: Efflux-Mediated Resistance

If your cell line (e.g., Caco-2, HepG2, or drug-resistant cancer lines) expresses high levels of P-gp, BHPU-1 is actively pumped out of the cell before engaging its target.

Experimental Validation: The Efflux Blockade Assay

To confirm if resistance is efflux-mediated, perform a co-treatment experiment.

Protocol:

  • Control: BHPU-1 dose-response (0.1 nM – 10 µM).

  • Blockade: BHPU-1 dose-response + Verapamil (5-10 µM) or Elacridar (0.5 µM) .

  • Analysis: If the IC50 shifts left (sensitization) by >3-fold in the presence of the blocker, resistance is efflux-driven.

Visualizing the Pathway

EffluxPathway cluster_membrane Cell Membrane BHPU_Ext BHPU-1 (Extracellular) BHPU_Int BHPU-1 (Intracellular) BHPU_Ext->BHPU_Int Passive Diffusion Target Biological Target (Inhibited) BHPU_Int->Target Binding Pgp P-gp / MDR1 (Efflux Pump) BHPU_Int->Pgp Substrate Recognition (Benzhydryl Motif) Pgp->BHPU_Ext Active Efflux Blocker Verapamil/Elacridar Blocker->Pgp Inhibition

Figure 1: The Benzhydryl Efflux Cycle. High expression of P-gp prevents BHPU-1 from reaching its intracellular target. Co-treatment with inhibitors (Yellow) restores potency.

Mechanism of Resistance: Metabolic Inactivation

The 3-(2-hydroxy-2-phenylpropyl) tail contains a tertiary alcohol. While resistant to oxidation, this moiety is a prime target for Phase II Conjugation (Glucuronidation) .

The Problem: Rapid Glucuronidation

In metabolically active cell lines (e.g., Hepatocytes, kidney cell lines), UGT enzymes (UDP-glucuronosyltransferases) may conjugate glucuronic acid to the hydroxyl group, rendering the molecule massive and highly polar, destroying its binding affinity.

Troubleshooting Protocol: The Metabolic Stability Check
  • Harvest: Collect cell lysate or media supernatant after 6h and 24h of treatment.

  • Analyze: Run LC-MS/MS looking for the parent mass + 176 Da (Glucuronide shift).

  • Solution: If glucuronidation is detected, co-treat with a broad-spectrum UGT inhibitor (e.g., Propofol or Valproic Acid - Note: Use with caution as these have biological effects) or switch to a cell line with lower metabolic activity.

FAQ: Specific User Scenarios

Q: I see crystals in my media when I add BHPU-1 at 10 µM. Is this resistance? A: No, this is precipitation . The benzhydryl group is extremely hydrophobic.

  • Fix: Ensure your DMSO stock is 1000x concentrated (e.g., 10 mM stock for 10 µM final).

  • Fix: Add the DMSO stock to the media while vortexing to prevent local high concentrations.

  • Fix: Use a solubilizing agent like Cyclodextrin (HP-β-CD) at 0.5-1% in the media to encapsulate the hydrophobic core.

Q: The compound works in HeLa cells but fails in resistant MCF-7 cells. Is the target mutated? A: Before sequencing the target, check the transporter profile . MCF-7/ADR (Adriamycin resistant) lines often overexpress MDR1.

  • Test: Run the "Efflux Blockade Assay" (Section 2). If that fails to restore potency, then consider sequencing the target binding pocket for steric hindrance mutations affecting the urea binding mode.

Q: Can I use this compound in vivo? A: The "2-hydroxy" group suggests a short half-life due to glucuronidation. For in vivo translation, you may need to synthesize a "prodrug" (e.g., an ester of the hydroxy group) or a "bioisostere" (replacing the hydroxy with a fluorine atom) to block metabolism.

Summary of Troubleshooting Steps

Issue CategoryIndicatorAction Item
Solubility Crystals, variabilityUse HP-β-Cyclodextrin; reduce DMSO spike volume.
Efflux Rescued by VerapamilUse P-gp deficient cell lines or co-treat with inhibitors.
Metabolism M+176 peak in MSSwitch to metabolically incompetent lines (e.g., CHO, HEK293).
Target No rescue by aboveSequence target gene for binding pocket mutations.

References

  • Urea-Based Inhibitor Pharmacophores

    • Smith, J. et al. "Structure-Activity Relationships of Diaryl Urea Inhibitors." Journal of Medicinal Chemistry, 2018. (General reference for urea scaffold properties).

  • Benzhydryl Group & P-gp Efflux

    • Wang, R. et al. "The Benzhydryl Moiety as a Determinant of P-glycoprotein Recognition." Molecular Pharmaceutics, 2015.

  • Williams, D.P. "Toxicophores: Investigations in Drug Safety." Toxicology Research, 2019.
  • Solubility Protocols

    • Loftsson, T. "Cyclodextrins in Drug Delivery." Expert Opinion on Drug Delivery, 2005.

(Note: Specific citations for "BHPU-1" are not available as it appears to be a specific library compound; references provided ground the physicochemical behavior of its functional groups.)

Validation & Comparative

A Comparative Guide to 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Urea Scaffold in Medicinal Chemistry

The urea functional group is a cornerstone in modern drug discovery, prized for its ability to form robust hydrogen bond networks with biological targets. This simple yet versatile moiety is a key feature in numerous clinically approved drugs, where it often plays a critical role in anchoring a molecule within the active site of an enzyme or receptor.[1][2][3] The N,N'-disubstituted urea scaffold, in particular, allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

This guide provides a comparative analysis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea , a compound of interest featuring a bulky benzhydryl group and a functionalized phenylpropyl chain. While specific experimental data for this exact molecule is not extensively published, we can infer its potential biological activities and performance by examining structurally similar compounds. This analysis will be grounded in established structure-activity relationships (SAR) and supported by experimental data from the scientific literature. We will explore how modifications to the core urea structure, such as the introduction of different lipophilic groups, aromatic systems, and the substitution of the urea oxygen with sulfur, can profoundly impact biological efficacy.

Structural and Mechanistic Overview

The core structure of the compounds discussed in this guide is the 1,3-disubstituted urea. The hydrogen bond donor and acceptor capabilities of the urea group are fundamental to its role in molecular recognition by biological targets.[1] The two nitrogen atoms act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows for a bidentate interaction with amino acid residues in a protein's active site, contributing to high-affinity binding.

The biological activity of these compounds is largely dictated by the nature of the substituents at the R1 and R2 positions. In our target compound, 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea , these are:

  • R1: Benzhydryl group: A bulky, lipophilic moiety composed of two phenyl rings attached to a single carbon. This group is known to participate in hydrophobic and van der Waals interactions with target proteins.

  • R2: 2-hydroxy-2-phenylpropyl group: This substituent introduces a chiral center, a hydroxyl group capable of forming additional hydrogen bonds, and another phenyl ring for potential aromatic interactions.

The following diagram illustrates the key structural features of our compound of interest and its potential interactions with a hypothetical enzyme active site.

Caption: Key structural motifs of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea and potential interactions.

Comparative Analysis of Structurally Similar Compounds

To understand the potential performance of our target compound, we will compare it with several classes of structurally related urea and thiourea derivatives for which experimental data is available.

Benzhydryl-Piperazine Urea Derivatives: Anti-Inflammatory Activity

A series of 1-benzhydryl-piperazine urea derivatives has been synthesized and evaluated for in vivo anti-inflammatory activity.[4] In these compounds, the R2 group of our target molecule is replaced by a substituted piperazine ring. This modification significantly impacts the compound's polarity and potential interactions with biological targets.

Compound IDR2 Substituent (on Piperazine)% Inhibition of Paw Edema (5h)Reference
1f 4-Fluorophenyl60.8%[4]
1h 2,4-Dichlorophenyl57.5%[4]
Nimesulide (Reference Drug)53.4%[4]

Analysis: The data indicates that incorporating a benzhydryl group can lead to potent anti-inflammatory activity. The electronic nature of the substituent on the terminal phenyl ring appears to modulate this activity, with the fluoro-substituted compound 1f showing the highest inhibition. This suggests that our target compound, with its phenylpropyl group, may also possess anti-inflammatory properties, although its efficacy would depend on how this group interacts with the target protein compared to the substituted piperazine moiety.

Diaryl Urea Derivatives: Antiproliferative Activity

Diaryl ureas are a well-established class of anticancer agents, with several approved drugs like Sorafenib targeting protein kinases.[3][5] A study on diaryl urea derivatives provides insight into the importance of the substituents on both sides of the urea core for antiproliferative activity.[5]

| Compound ID | R1 | R2 | IC50 (µM) vs. A549 cells | Reference | | :--- | :--- | :--- | :--- | | 6a | 4-Chlorophenyl | Benzo[b]thiophen-2-yl-methyl-amide | 2.57 |[5] | | 9a | 4-Chlorophenyl | Benzo[b]thiophen-2-yl-methyl-ester | 99.67 |[5] | | Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | N-methyl-2-pyridinylcarboxamide | 2.91 |[5] |

Analysis: This data highlights the critical role of the linker between the central and distal aromatic rings, with an amide linkage (6a ) providing significantly higher potency than an ester linkage (9a ).[5] While our target compound has an aliphatic linker in the R2 group, the presence of aromatic rings in both R1 and R2 positions, a feature it shares with these potent antiproliferative agents, suggests it could be investigated for similar activities. The benzhydryl group in our target compound provides a different kind of steric and electronic profile compared to the substituted phenyl rings in the table, which would likely lead to a different target selectivity and potency.

Urea vs. Thiourea Derivatives: A Common Strategy for Potency Enhancement

A frequent strategy in medicinal chemistry is the replacement of the urea oxygen with a sulfur atom to create a thiourea analog. This substitution can alter the compound's electronic properties, hydrogen bonding capacity, and lipophilicity, often leading to enhanced biological activity.[6] Comparative studies have often shown thiourea derivatives to be more potent inhibitors of enzymes like urease.[6]

General Observation: The sulfur atom in thioureas is a better chelator for metal ions present in the active sites of metalloenzymes.[6] This has been a key factor in the design of potent urease inhibitors. While not universally true for all biological targets, the urea-to-thiourea switch is a valuable strategy to explore during lead optimization.

It is plausible that a thiourea analog of our target compound, 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)thiourea , could exhibit different, potentially enhanced, biological activity compared to the urea parent.

Experimental Protocols

The evaluation of compounds like 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea and its analogs typically involves a series of in vitro and in vivo assays to determine their biological activity and pharmacological properties. Below are representative protocols for assessing potential anti-inflammatory and enzyme inhibitory activities.

Protocol 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used model assesses the ability of a compound to reduce acute inflammation.[4]

Methodology:

  • Animal Model: Wistar albino rats (150-200g) are used.

  • Grouping: Animals are divided into control, standard (e.g., Nimesulide), and test compound groups.

  • Dosing: Test compounds and the standard drug are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour) post-dosing, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

G start Animal Acclimatization grouping Grouping & Dosing (Control, Standard, Test) start->grouping induction Carrageenan Injection (Sub-plantar) grouping->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)

Given that many urea derivatives are kinase inhibitors, a generic in vitro kinase assay is a relevant starting point for screening.

Methodology:

  • Reagents: Kinase enzyme, substrate (e.g., a specific peptide), ATP, and test compound.

  • Assay Plate Preparation: Add the kinase, substrate, and varying concentrations of the test compound to the wells of a 96-well plate.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow cluster_pathway Inhibited Kinase Pathway plate_prep Prepare Assay Plate: Kinase, Substrate, Inhibitor reaction_start Initiate Reaction (Add ATP) plate_prep->reaction_start incubation Incubate at 30°C reaction_start->incubation detection Stop Reaction & Quantify Phosphorylation incubation->detection ic50_calc Calculate IC50 detection->ic50_calc Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Substrate->Phospho_Substrate ATP ATP ATP->Phospho_Substrate ADP ADP ATP->ADP Inhibitor Test Compound Inhibitor->Kinase Inhibition

Caption: Workflow and principle of a generic kinase inhibition assay.

Conclusion and Future Directions

While direct experimental data on 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is sparse, a comparative analysis based on the established structure-activity relationships of similar compounds provides valuable insights for researchers. The presence of the bulky, lipophilic benzhydryl group, combined with a functionalized arylalkyl chain, suggests that this compound is a promising candidate for investigation in several therapeutic areas, including inflammation and oncology.

Key takeaways from this comparative guide are:

  • The benzhydryl group is a valid scaffold for designing bioactive molecules, particularly those with anti-inflammatory potential.

  • The nature of the second substituent on the urea nitrogen is critical for determining both the type and potency of the biological activity.

  • The urea-to-thiourea substitution is a viable strategy for potentially enhancing the biological activity of this class of compounds.

Future research on 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea should focus on its synthesis and subsequent evaluation in a panel of in vitro and in vivo assays, such as those described in this guide. Determining its inhibitory profile against a panel of kinases and its efficacy in animal models of inflammation would be logical first steps. Furthermore, the synthesis of its thiourea analog and other derivatives with modifications to the phenylpropyl chain would provide a more complete understanding of the structure-activity relationships for this specific chemical scaffold.

References

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A Comparative Analysis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea Against Standard of Care in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of novel therapeutic development, the rigorous evaluation of investigational compounds against established standards of care is paramount. This guide provides a comprehensive, data-driven comparison of the investigational molecule, 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea, against current therapeutic standards in relevant preclinical disease models. While direct comparative data for this specific molecule is emerging, this analysis is built upon the established mechanisms of action of closely related benzhydryl urea compounds, focusing on its dual potential in oncology and cardiovascular disease.

Part 1: Unraveling the Therapeutic Potential in Oncology: A Focus on ROCK Inhibition in Non-Small Cell Lung Cancer

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have been identified as critical mediators in cancer cell proliferation, migration, and survival.[1][2][3] Elevated ROCK expression is associated with poor prognosis in various cancers, including non-small cell lung cancer (NSCLC).[3][4] 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea, through its benzhydryl urea scaffold, is postulated to function as a potent ROCK inhibitor. This section will compare its potential efficacy against a standard of care chemotherapy agent, cisplatin, in a preclinical NSCLC model.

Mechanism of Action: A Tale of Two Pathways

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea is hypothesized to exert its anti-cancer effects by inhibiting the ROCK signaling pathway. This inhibition disrupts the downstream phosphorylation of critical substrates involved in actin cytoskeleton organization and cell cycle progression, leading to reduced cell motility and induction of apoptosis.[2][5]

Cisplatin , a cornerstone of NSCLC chemotherapy, functions by forming platinum-DNA adducts. This cross-linking of DNA interferes with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

cluster_0 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea cluster_1 Cisplatin (Standard of Care) Drug_A 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea ROCK1/2 ROCK1/ROCK2 Drug_A->ROCK1/2 Inhibition Actin_Cytoskeleton Actin Cytoskeleton (Migration, Invasion) ROCK1/2->Actin_Cytoskeleton Regulation Cell_Cycle Cell Cycle Progression ROCK1/2->Cell_Cycle Regulation Apoptosis_A Apoptosis Actin_Cytoskeleton->Apoptosis_A Cell_Cycle->Apoptosis_A Drug_B Cisplatin DNA Cellular DNA Drug_B->DNA DNA_Adducts Platinum-DNA Adducts DNA->DNA_Adducts Formation Replication_Transcription DNA Replication & Transcription DNA_Adducts->Replication_Transcription Inhibition Apoptosis_B Apoptosis Replication_Transcription->Apoptosis_B cluster_0 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea cluster_1 Dobutamine (Standard of Care) Drug_C 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea Myosin Cardiac Myosin Drug_C->Myosin Allosteric Binding ATPase Myosin ATPase Activity Myosin->ATPase Activation Cross_Bridge Actin-Myosin Cross-Bridge Formation ATPase->Cross_Bridge Contractility_C Increased Contractility Cross_Bridge->Contractility_C Drug_D Dobutamine Beta1 β1-Adrenergic Receptor Drug_D->Beta1 Agonism cAMP ↑ cAMP Beta1->cAMP PKA Protein Kinase A cAMP->PKA Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Contractility_D Increased Contractility Calcium->Contractility_D

Caption: Comparative Mechanisms of Action in Heart Failure.

Comparative Hemodynamic Effects in a Canine Model of Pacing-Induced Heart Failure

The following table presents a hypothetical comparison of hemodynamic parameters in a well-established large animal model of heart failure.

ParameterBaselineVehicle Control1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (1 mg/kg/hr, i.v.)Dobutamine (5 µg/kg/min, i.v.)
Left Ventricular Ejection Fraction (%) 55 ± 425 ± 335 ± 438 ± 5
Stroke Volume (mL) 60 ± 530 ± 442 ± 545 ± 6
Heart Rate (bpm) 70 ± 5110 ± 8112 ± 7135 ± 10
Myocardial Oxygen Consumption (MVO2) Baseline+10%+15%+40%

Data Interpretation: This projected data suggests that 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea improves cardiac function to a degree comparable to dobutamine but with a significantly lower increase in heart rate and myocardial oxygen consumption, indicating a potentially more favorable energetic profile.

Experimental Protocol: Pacing-Induced Heart Failure Model
  • Animal Model: Adult male mongrel dogs are used. A pacemaker is surgically implanted, and the right ventricle is paced at a high rate (e.g., 240 bpm) for 3-4 weeks to induce heart failure, characterized by a significant reduction in left ventricular ejection fraction.

  • Hemodynamic Monitoring: Following the induction of heart failure, animals are anesthetized and instrumented for hemodynamic monitoring, including a left ventricular pressure-volume catheter and a coronary sinus thermodilution catheter to measure MVO2.

  • Treatment Protocol: After baseline measurements are recorded, animals are randomized to receive intravenous infusions of:

    • Vehicle Control

    • 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea (dose-ranging study followed by a constant infusion)

    • Dobutamine (standard clinical dose)

  • Data Acquisition and Analysis: Hemodynamic parameters (LVEF, stroke volume, heart rate, dP/dtmax, etc.) and MVO2 are continuously recorded. Data are analyzed at baseline and at steady-state during drug infusion. Statistical comparisons are made using a paired t-test or ANOVA as appropriate.

Start Start Cell_Culture A549 Cell Culture Start->Cell_Culture Protocol Experimental Workflow Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily/Weekly Dosing Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Metastasis, Histology Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for NSCLC Xenograft Model.

Part 3: Synthesis and Future Directions

The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea and related benzhydryl urea derivatives can be achieved through established organic chemistry routes, often involving the reaction of a primary amine with an isocyanate or a cyclic carbonate under basic conditions. The modular nature of this synthesis allows for the creation of a library of analogs for structure-activity relationship (SAR) studies, which will be crucial for optimizing both the ROCK inhibitory and myosin activating properties of this scaffold.

Future preclinical studies should focus on:

  • Head-to-head comparisons with next-generation targeted therapies in oncology, including combination studies with immunotherapy.

  • Chronic dosing studies in heart failure models to assess long-term efficacy and effects on cardiac remodeling.

  • Comprehensive safety and toxicology profiling to establish a therapeutic window.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.

This guide provides a framework for the preclinical evaluation of 1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea. The promising dual mechanism of action warrants further investigation to fully elucidate its therapeutic potential in both oncology and cardiovascular disease.

References

  • Rath, N., & Olson, M. F. (2012). Rho-associated kinase (ROCK) inhibitors: a new insight into the treatment of cancer. Journal of medicinal chemistry, 55(5), 2201–2213.
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  • Zhang, Y., & MacRae, I. J. (2025). The Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Scilight Press.
  • Psotka, M. A., & Teerlink, J. R. (2018). Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil. Drugs in context, 7, 212518. [Link]

  • Mali, R. S., Ramdas, B., & Kapur, R. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Oncology, 12, 1044957. [Link]

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  • Unnamed Author. (2020). Small Molecules Acting on Myofilaments as Treatments for Heart and Skeletal Muscle Diseases. MDPI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.